molecular formula C19H23N5O B5518135 3-(1-methyl-1H-imidazol-2-yl)-1-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine

3-(1-methyl-1H-imidazol-2-yl)-1-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine

Cat. No. B5518135
M. Wt: 337.4 g/mol
InChI Key: SEPCPKDJZLEYAO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,3,4-oxadiazole and piperidine derivatives typically involves multiple steps, including the conversion of organic acids into esters, hydrazides, and subsequently, oxadiazole derivatives. For example, the synthesis of 5-substituted 1,3,4-oxadiazole derivatives can be achieved by reacting esters with hydrazides to form oxadiazole thiols, which are then combined with piperidine derivatives to yield the target compounds. These processes involve various reagents and catalysts, such as N,N-dimethylformamide (DMF) and sodium hydride, to facilitate the reactions (Khalid et al., 2016).

Molecular Structure Analysis

The molecular structure of these compounds is elucidated using modern spectroscopic techniques, including NMR, IR, and mass spectrometry. These methods provide detailed information about the molecular framework, functional groups, and overall geometry of the compounds. Structural analyses reveal the presence of key features such as oxadiazole rings, piperidine moieties, and substituted phenyl groups, contributing to their chemical properties and biological activity.

Chemical Reactions and Properties

Compounds containing 1,3,4-oxadiazole and piperidine groups engage in various chemical reactions, including those with aromatic diazonium salts, active methylene compounds, and hydroxylamine hydrochloride, leading to the formation of pyridazine, oxadiazole, triazole, and aminopyrazole derivatives. These reactions are influenced by the compound's chemical structure, particularly the reactive sites and electronic configuration of the oxadiazole and piperidine rings (Abdallah et al., 2007).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and crystal structure, can be determined through various analytical techniques. X-ray diffraction studies provide insights into the crystal packing, hydrogen bonding patterns, and overall solid-state structure, which are crucial for understanding the compound's stability, reactivity, and interaction with biological targets.

Chemical Properties Analysis

The chemical properties of 1,3,4-oxadiazole and piperidine derivatives, including their reactivity, stability, and interaction with other molecules, are closely related to their molecular structure. The presence of electron-withdrawing or electron-donating groups on the oxadiazole ring or the piperidine nitrogen can significantly affect these properties. Additionally, the compound's ability to form hydrogen bonds and participate in π-π stacking interactions plays a vital role in its biological activities and potential applications.

For more in-depth information on the synthesis, structure, and properties of "3-(1-methyl-1H-imidazol-2-yl)-1-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine" and related compounds, the following references are recommended:

  • Khalid, H., Aziz‐ur‐Rehman, Abbasi, M., Hussain, R., Malik, A., Ashraf, M., & Fatmi, M. Q. (2016). Synthesis, Spectral Analysis and Biological Evaluation of 5-Substituted 1,3,4-Oxadiazole-2-yl-4-(Piperidin-1-ylsulfonyl)Benzyl Sulfide. Link to paper.
  • Abdallah, T. A., Salaheldin, A. M., & Radwan, N. (2007). Studies With Enamines: Synthesis and Reactivity of 4-Nitrophenyl-1-piperidinostyrene. Synthesis of Pyridazine, Oxadiazole, 1,2,3-Triazole and 4-Aminopyrazole Derivatives. Link to paper.

properties

IUPAC Name

5-[[3-(1-methylimidazol-2-yl)piperidin-1-yl]methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O/c1-14-5-7-15(8-6-14)18-21-17(25-22-18)13-24-10-3-4-16(12-24)19-20-9-11-23(19)2/h5-9,11,16H,3-4,10,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEPCPKDJZLEYAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)CN3CCCC(C3)C4=NC=CN4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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